1-[2-(Methylsulfonyl)-4-nitrophenyl]piperidine-3-carboxylic acid
Description
Properties
IUPAC Name |
1-(2-methylsulfonyl-4-nitrophenyl)piperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O6S/c1-22(20,21)12-7-10(15(18)19)4-5-11(12)14-6-2-3-9(8-14)13(16)17/h4-5,7,9H,2-3,6,8H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQUWWFQIHPTLKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])N2CCCC(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[2-(Methylsulfonyl)-4-nitrophenyl]piperidine-3-carboxylic acid (CAS No. 951624-87-6) is a synthetic compound with notable biological activities. Its molecular formula is C₁₃H₁₆N₂O₆S, and it has a molecular weight of 328.34 g/mol. This compound has attracted attention due to its potential applications in medicinal chemistry, particularly in the development of therapeutic agents.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₆N₂O₆S |
| Molecular Weight | 328.34 g/mol |
| CAS Number | 951624-87-6 |
| MDL Number | MFCD08692388 |
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activities. For example, studies have shown that derivatives of piperidine can inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells.
A study highlighted the synthesis of several piperidine derivatives which demonstrated effective inhibition of microtubule assembly at concentrations as low as 20 μM, suggesting their potential as microtubule-destabilizing agents . Additionally, these compounds were found to induce apoptosis in cancer cells, enhancing caspase-3 activity significantly at higher concentrations (10 μM), which is a critical pathway in programmed cell death .
The mechanism by which this compound exerts its biological effects may involve:
- Microtubule Destabilization : Similar compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.
- Caspase Activation : Induction of caspase enzymes suggests a pathway for triggering apoptotic processes in malignant cells.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components. The presence of the methylsulfonyl and nitrophenyl groups is believed to enhance its interaction with biological targets, increasing its potency against cancer cells. Variations in these substituents can lead to different levels of activity, emphasizing the importance of SAR studies in drug development.
Study 1: Evaluation of Antitumor Activity
In a comparative study involving various piperidine derivatives, researchers evaluated the cytotoxic effects on several cancer cell lines. The results indicated that compounds similar to this compound showed:
- IC50 Values : The IC50 values ranged from 5 μM to 15 μM across different cell lines, indicating potent activity.
- Cell Cycle Analysis : Significant alterations in cell cycle distribution were observed, with increased populations in the sub-G1 phase indicative of apoptosis.
Study 2: In Vivo Efficacy
In vivo studies using animal models demonstrated that administration of piperidine derivatives led to reduced tumor growth rates compared to controls. These findings support the potential for clinical applications in oncology.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Positional Isomers
- 1-(4-Methylsulfonyl-2-nitrophenyl)piperidine-3-carboxylic acid (CAS 951625-01-7):
This positional isomer swaps the nitro and methylsulfonyl groups (nitro at 4-position, methylsulfonyl at 2-position). The altered electronic environment may influence reactivity, solubility, and target binding. For example, the electron-withdrawing nitro group at the para position could enhance stability but reduce nucleophilic susceptibility compared to the target compound . - 1-[4-(Methylsulfonyl)phenyl]piperidine-3-carboxylic acid (CAS 942474-19-3): Lacks the nitro group entirely, simplifying the structure.
Functional Group Variations
- 1-(4-Nitrophenyl)piperidine-3-carboxylic acid (CAS 926224-41-1):
Missing the methylsulfonyl group, this compound exhibits reduced steric bulk and altered electronic properties. The lack of sulfonyl groups may diminish interactions with sulfhydryl-containing enzymes or receptors . - 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-3-carboxylic acid (CAS 1219146-99-2):
Replaces methylsulfonyl with a trifluoromethyl group. The CF₃ group’s strong electron-withdrawing nature and lipophilicity could enhance membrane permeability but may reduce aqueous solubility compared to the target compound .
Scaffold Modifications
- 1-[2-(Methylsulfonyl)-4-nitrophenyl]piperazine :
Substitutes piperidine with piperazine, introducing an additional nitrogen. Piperazine derivatives often exhibit distinct pharmacokinetics, such as altered basicity and metabolic stability .
Physicochemical Properties
Key differences in molecular weight, solubility, and stability arise from substituent variations:
Notes:
- Trifluoromethyl substitution (CF₃) significantly raises LogP, favoring lipid membrane penetration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
